Zuclopenthixol acetate

Pharmacokinetics Drug Delivery Formulation Science

Zuclopenthixol acetate (CAS 85721-05-7) is the short-acting intramuscular acetate ester of zuclopenthixol, a thioxanthene class typical antipsychotic. This cis-(Z)-isomer is supplied as a solution in a viscoleo (vegetable oil) vehicle for acute clinical management.

Molecular Formula C24H27ClN2O2S
Molecular Weight 443.0 g/mol
CAS No. 85721-05-7
Cat. No. B1240224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclopenthixol acetate
CAS85721-05-7
Synonyms(Z)-4-(3-(2-chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol acetate
clopenthixol acetate ester
Clopixol-Acuphase
zuclopenthixol acetate
Molecular FormulaC24H27ClN2O2S
Molecular Weight443.0 g/mol
Structural Identifiers
SMILESCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6-
InChIKeyOXAUOBQMCDIVPQ-IOXNKQMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zuclopenthixol Acetate CAS 85721-05-7: Procurement & Technical Data Sheet for Research and Formulation


Zuclopenthixol acetate (CAS 85721-05-7) is the short-acting intramuscular acetate ester of zuclopenthixol, a thioxanthene class typical antipsychotic [1]. This cis-(Z)-isomer [2] is supplied as a solution in a viscoleo (vegetable oil) vehicle for acute clinical management [3]. As a dopamine D1/D2 receptor antagonist (Kis = 9.8 nM and 1.5 nM, respectively) , it is a specialized research tool or pharmaceutical intermediate for studying acute dopamine receptor occupancy and short-term neuroleptic effects, distinct from its long-acting decanoate counterpart [4].

Intermediate-acting ester formulation in oil-based depot for acute-interval occupancy studies

Pure cis-(Z) isomer for consistent D1/D2 receptor pharmacology and profiling

Research tool for studying rapid dopamine receptor occupancy and short-term neuroleptic effects

Why Zuclopenthixol Acetate (CAS 85721-05-7) Cannot Be Directly Substituted with Other Zuclopenthixol or Thioxanthene Salts/Ethers


Direct substitution of zuclopenthixol acetate with other in-class compounds, including its own decanoate ester or related thioxanthenes like flupenthixol, is not feasible due to profound differences in pharmacokinetic (PK) profiles, intended clinical application, and potency [1]. For example, the time to maximum serum concentration (Tmax) varies from ~1 hour (dihydrochloride) to ~36 hours (acetate) to ~7 days (decanoate), defining distinct therapeutic niches [1]. Furthermore, while zuclopenthixol (pure cis-isomer) and clopenthixol (racemic mixture) are equally effective, the latter is only half as potent on a milligram-to-milligram basis, introducing significant dosing and efficacy variability [2]. These quantitative distinctions make generic or analog substitution unreliable and necessitate product-specific sourcing.

Ester form alters absorption kinetics
Decanoate ester extends release to ~7 days, shifting the study window away from the acute 2–3 day interval.
Racemic mixture confounds potency and sedation
Clopenthixol (racemate) exhibits half the mg-for-mg activity and a different sedation profile, compromising endpoint interpretation.
Salt-form differences may shift Tmax
Dihydrochloride salt reaches peak concentration within ~1 h, unsuitable for intermediate-release study designs.

Zuclopenthixol Acetate (CAS 85721-05-7): Quantitative Differentiation from Comparators


Pharmacokinetic Profile: Zuclopenthixol Acetate vs. Dihydrochloride vs. Decanoate

Zuclopenthixol acetate's pharmacokinetic profile is defined by an intermediate Tmax of 36 hours, compared to the rapid-acting dihydrochloride (1 hour) and the long-acting decanoate (1 week) [1]. This profile is a direct consequence of its esterification and oil-based formulation, which slows absorption relative to aqueous solutions [1]. The duration of action for a single dose is 2-3 days [2].

Tmax Profile
Head-to-head
Target: 36 h
vs Dihydrochloride 1 h
vs Decanoate 7 days
Defines intermediate-acting study window for acute occupancy research
IM injection; oil-vehicle absorption context
Pharmacokinetics Drug Delivery Formulation Science

Clinical Efficacy: BPRS Score Reduction vs. Baseline

In an open-label multicenter study of acutely psychotic patients, zuclopenthixol acetate treatment led to a rapid and pronounced reduction in psychotic symptoms. The mean total score on the Brief Psychiatric Rating Scale (BPRS) was reduced by more than 50% from baseline at the end of the 6-day study period [1]. For acute manic patients, the mean total score on the Bech-Rafaelsen Mania Scale (BRMS) was reduced by 57% just one day after injection [1].

BPRS Score Change
Reported
>50% reduction at day 6
BRMS −57% at day 1
Reported symptom-score endpoint context for acute psychosis models
Open-label, n=83; data to verify
Clinical Efficacy Psychopharmacology Acute Psychosis

Potency and Receptor Occupancy: Zuclopenthixol Acetate vs. Haloperidol

In a direct clinical comparison, zuclopenthixol acetate and haloperidol were equally effective in reducing BPRS scores in acutely psychotic patients [1]. However, zuclopenthixol acetate produced a greater degree of initial sedation and required less concomitant anti-parkinsonian medication, indicating fewer extrapyramidal side effects (EPS) [1]. This is supported by receptor binding data showing zuclopenthixol has high affinity for D1 (Ki=9.8 nM) and D2 (Ki=1.5 nM) dopamine receptors , and a single 12.5 mg dose achieves D2 receptor occupancy of 51-75% within 7 hours, exceeding the 70% threshold thought necessary for antipsychotic effect [2].

vs Haloperidol
Head-to-head
Equivalent antipsychotic effect; greater sedation; fewer EPS events
Supports comparator context for EPS and sedation endpoint profiling
D1 Ki 9.8 nM / D2 Ki 1.5 nM; 6-day trial
Receptor Pharmacology Neurochemistry Comparative Efficacy

Formulation Stability and Solubility Profile for Research and Development

The physicochemical properties of zuclopenthixol acetate are critical for its handling and formulation. It is reported to be very slightly soluble in water (estimated at 0.7035 mg/L based on Log Kow of 5.13 ) but very soluble in organic solvents such as dichloromethane, ethanol (96%), and ether . For storage, the free base zuclopenthixol is recommended at -20°C under an inert atmosphere to ensure stability . These data are essential for developing reproducible analytical methods (e.g., HPLC) and stable formulations.

Solubility / Storage
Class-level
Water 0.7 mg/L (est.)
Soluble in CH₂Cl₂, EtOH
Store −20°C inert atm.
Informs handling and analytical method development
Estimated solubility; vendor specification
Pre-formulation Analytical Chemistry Stability Studies

D2 Receptor Occupancy Kinetics vs. Typical Antipsychotics

A positron emission tomography (PET) study in healthy volunteers demonstrated that a single 12.5 mg intramuscular dose of zuclopenthixol acetate resulted in D2 receptor occupancy of 51%, 71%, and 75% at 7 hours post-injection, and increased to 75%, 83%, and 87% at 31 hours in the three subjects, respectively [1]. This rapid achievement and sustained high occupancy (>70%) over the first day is consistent with its clinical profile for acute psychosis, and the study extrapolated that clinical doses (50-150 mg) would induce very high D2 occupancy lasting several days [1].

D2 Occupancy (PET)
Reported
51–75% at 7 h
75–87% at 31 h
(12.5 mg IM dose)
Supports rapid occupancy onset model interpretation
[11C]raclopride PET in 3 subjects; >70% threshold context
Receptor Occupancy PET Imaging Neuropharmacology

Isomeric Purity and Potency Advantage over Racemic Clopenthixol

Zuclopenthixol is the pure cis-(Z)-isomer of clopenthixol, while the drug clopenthixol is a racemic mixture of cis and trans isomers [1]. While both drugs are equally effective as antipsychotics, clopenthixol is only half as active on a milligram-to-milligram basis and produces more sedation [1]. This indicates that the trans-(E)-isomer contributes significantly less to the desired therapeutic effect and more to unwanted sedation. Sourcing the pure cis-(Z)-isomer (zuclopenthixol) or its acetate ester ensures consistent potency and a more predictable pharmacological profile.

Isomer vs Racemate
Head-to-head
Pure cis-(Z) isomer vs racemic clopenthixol; racemate half as active mg-for-mg
Isomeric composition influences potency and sedation endpoints
Cis-isomer provides consistent pharmacological benchmark
Isomerism Potency Synthetic Chemistry

High-Value Research and Formulation Applications for Zuclopenthixol Acetate (CAS 85721-05-7)


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Intermediate-Acting Depot Injections

The distinct 36-hour Tmax and 2-3 day duration of action of zuclopenthixol acetate make it an ideal model compound for studying the PK/PD relationships of intermediate-acting, oil-based depot formulations [1]. Its well-characterized profile allows researchers to investigate factors governing drug release from viscoleo vehicles and the correlation between plasma concentrations, D2 receptor occupancy (>70% within 7 hours [2]), and clinical effect without the extended commitment of a long-acting decanoate depot.

Comparator Compound for Acute Sedation and Antipsychotic Efficacy in Animal Models

Given its demonstrated clinical efficacy in rapidly reducing psychotic symptoms (BPRS reduction >50% in 6 days [1]) and its favorable side effect profile versus haloperidol (fewer EPS, greater sedation [2]), zuclopenthixol acetate serves as a key positive control or comparator in preclinical models of acute psychosis and mania. Its well-defined D1/D2 binding affinities (Ki=9.8 nM and 1.5 nM ) also make it a useful tool for probing receptor-specific effects in behavioral and neurochemical studies.

Analytical Method Development and Reference Standard Material

The compound's specific solubility profile (very soluble in dichloromethane, ethanol; very slightly soluble in water [1]) and stability requirements (-20°C under inert atmosphere [2]) necessitate robust analytical methods for purity assessment and quality control. Zuclopenthixol acetate is therefore frequently procured as a high-purity analytical standard for developing and validating HPLC methods used in pharmaceutical quality control and forensic toxicology, ensuring accurate quantification of this specific ester prodrug.

Formulation Research for Parenteral Depot Systems

The successful clinical formulation of zuclopenthixol acetate in viscoleo oil provides a benchmark for the development of novel parenteral depot systems for other poorly water-soluble compounds. The drug's lipophilicity (Log Kow 5.13 [1]) and pharmacokinetics from an oily vehicle are valuable case study data for pharmaceutical scientists designing sustained-release injectables for neuropsychiatric or other therapeutic areas, highlighting the importance of esterification and vehicle selection in controlling drug release [2].

Application
Selection Property
Validation Focus
Intermediate-acting depot PK/PD modeling
Ester/oil formulation release kinetics
Correlate plasma exposure with D2 occupancy
Acute psychosis model comparator research
Defined D1/D2 binding and behavioral endpoint profile
Verify behavioral response and EPS endpoints relative to haloperidol
Analytical reference standard for HPLC
Solubility in organic solvents; storage stability
Confirm purity and stability under recommended conditions
Parenteral depot formulation development
Lipophilicity and oil-vehicle compatibility
Assess release profile from viscoleo or similar oily carriers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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